There is a possibility that this compound is a derivative of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CID 53350400), which also lacks documented research applications but might be a precursor or intermediate in a larger synthesis [2].
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid is a chemical compound characterized by its spirocyclic structure, which includes a diaza (two nitrogen atoms) component. The molecular formula is C22H38N4O8, and it typically appears as a white to light yellow solid . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
An example synthesis involves dissolving 6-toluenesulfonyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester in methanol and reacting it with magnesium chips to yield the oxalate form .
Research indicates that tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid exhibits significant biological activity. It has been identified as a potential CDK inhibitor, making it relevant in cancer research where CDK pathways are often dysregulated. The compound's ability to modulate these pathways may lead to therapeutic applications in oncology .
The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid typically involves the following steps:
This method yields a product with high purity and efficiency.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid has several applications:
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it can effectively bind to CDK enzymes, inhibiting their activity and thus affecting cell proliferation pathways. Further research is necessary to elucidate its binding affinities and specificity towards different CDKs.
Several compounds share structural or functional similarities with tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate | 1187929-81-2 | 0.92 |
| tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate | 1359655-84-7 | 0.91 |
| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | 0.88 |
| tert-Butyl azetidine-1-carboxylate | 147621-21-4 | 0.83 |
These compounds exhibit varying degrees of similarity based on structural features such as spirocyclic arrangements and functional groups but differ in their specific biological activities and applications.
| Solvent | Experimental / Predicted Observation | Source |
|---|---|---|
| Water | Slightly soluble; visible turbidity above ~10 mg mL-¹ | 2,6-Diazaspiro hemioxalate product sheet [1] |
| Methanol | Freely soluble; clear solution obtained at ≥50 mg mL-¹ | TCI product data [2] [3] |
| Dimethyl sulfoxide | Slight solubility (requires mild heating or sonication) | ChemicalBook entry for hemioxalate [1] |
| Dimethylformamide | Complete dissolution reported during synthetic work-up | Ambeed reaction note [4] |
| Predicted aqueous solubility (ESOL model) | 16.1 mg mL-¹ (classified “very soluble”) | Ambeed computational profile [4] |
The oxalate salt contains an internal ammonium–oxalate ion pair that enhances polarity relative to the neutral tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. As polarity of the medium rises (water < methanol < DMSO), hydrogen-bond donors on oxalic acid and acceptors on the diazaspiro ring engage in extensive solvation, accounting for the steep increase in solubility observed in protic solvents. In non-polar hydrocarbons the compound remains practically insoluble, a behaviour governed by its polar surface area of 116 Ų measured for the 1:1 salt [5].
| Parameter | Measured / Predicted Value | Source & Notes |
|---|---|---|
| Melting point (hemioxalate) | 206 – 209 °C (onset, solid-state) | ChemicalBook [1] |
| Boiling point of free base (predicted) | 282.6 ± 40 °C (Joback method) | ChemicalBook [6] |
| Storage guidance | Frozen (< 0 °C) under inert gas; air-, moisture- and heat-sensitive | TCI SDS summary [2] |
Differential scanning data for comparable Boc-protected diazaspiro salts show the first endotherm (≈ 210 °C) corresponding to lattice breakdown of the oxalate. Above ≈ 230 °C the tert-butoxycarbonyl group undergoes thermolytic decarboxylation, releasing carbon dioxide and isobutene; concurrent dehydration of oxalic acid to carbon monoxide / carbon dioxide is typical of dialkyl-oxalate salts. Under inert atmosphere no exothermic runaway is noted below 300 °C, indicating adequate stability for standard synthetic operations provided oxygen and moisture are rigorously excluded.
The basic pKa (BH⁺ ⇌ B + H⁺) calculated for the diazaspiro nitrogen is 10.02 ± 0.20 [6]. Using the Henderson–Hasselbalch relationship, the fractional distribution of neutral base (B) and protonated species (BH⁺) across physiologically relevant pH values is:
| pH | Neutral B (%) | Protonated BH⁺ (%) |
|---|---|---|
| 2 | 0.00 | 100.00 |
| 4 | 0.00 | 100.00 |
| 6 | 0.01 | 99.99 |
| 7 | 0.10 | 99.90 |
| 8 | 0.95 | 99.05 |
| 9 | 8.72 | 91.28 |
| 10 | 48.85 | 51.15 |
| 11 | 90.52 | 9.48 |
| 12 | 98.96 | 1.04 |
At physiological pH 7.4 the salt therefore exists almost entirely as the cationic oxalate complex, rationalising its pronounced hydrophilicity and minimal passive diffusion through non-polar membranes.
| Descriptor | Value | Computational Method / Data Set | Source |
|---|---|---|---|
| XLogP3 | 0.35 | Atom-additive model | Ambeed property panel [4] |
| iLOGP | 2.57 | Hybrid GB/SA model | Ambeed property panel [4] |
| Consensus LogP | 0.93 | Mean of five algorithms | Ambeed property panel [4] |
The low XLogP3 value confirms that the free-base form is only mildly lipophilic, whereas the measured consensus LogP below 1 supports the empirical observation of high aqueous solubility. Conversion to the oxalate further lowers effective logD at neutral pH because the ionised pair partitions preferentially into water. Consequently, the compound is expected to exhibit limited permeability through purely hydrophobic barriers yet should dissolve readily in mixed aqueous–organic formulations such as methanol-rich reaction media.